(-)-1,2-Bis((2R,5R)-2,5-diethylphospholano)benzene

Catalog No.
S1530330
CAS No.
136705-64-1
M.F
C22H36P2
M. Wt
362.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(-)-1,2-Bis((2R,5R)-2,5-diethylphospholano)benzene

CAS Number

136705-64-1

Product Name

(-)-1,2-Bis((2R,5R)-2,5-diethylphospholano)benzene

IUPAC Name

(2R,5R)-1-[2-[(2R,5R)-2,5-diethylphospholan-1-yl]phenyl]-2,5-diethylphospholane

Molecular Formula

C22H36P2

Molecular Weight

362.5 g/mol

InChI

InChI=1S/C22H36P2/c1-5-17-13-14-18(6-2)23(17)21-11-9-10-12-22(21)24-19(7-3)15-16-20(24)8-4/h9-12,17-20H,5-8,13-16H2,1-4H3/t17-,18-,19-,20-/m1/s1

InChI Key

GVVCHDNSTMEUCS-UAFMIMERSA-N

SMILES

CCC1CCC(P1C2=CC=CC=C2P3C(CCC3CC)CC)CC

Canonical SMILES

CCC1CCC(P1C2=CC=CC=C2P3C(CCC3CC)CC)CC

Isomeric SMILES

CC[C@@H]1CC[C@H](P1C2=CC=CC=C2P3[C@@H](CC[C@H]3CC)CC)CC

(-)-1,2-Bis((2R,5R)-2,5-diethylphospholano)benzene is a chiral bidentate ligand characterized by its unique phosphine groups attached to a benzene ring. This compound is notable for its ability to form stable complexes with transition metals, particularly in asymmetric catalysis. The structural formula indicates that it contains two diethylphospholano groups, which enhance its steric and electronic properties, making it a valuable component in various

Asymmetric Catalysis

(R,R)-Et-DUPHOS is particularly valuable in asymmetric catalysis. Asymmetric catalysis refers to reactions that produce a specific stereoisomer of a molecule. Stereoisomers are molecules with the same chemical formula but different arrangements of atoms in space. (R,R)-Et-DUPHOS helps control the stereochemical outcome of certain reactions by creating a chiral environment around the catalyst center. This chiral environment favors the formation of one stereoisomer over another [].

This compound primarily functions as a ligand in metal complexes, facilitating several key reactions:

  • Asymmetric Hydrogenation: The ligand is used to prepare metal complexes that catalyze asymmetric hydrogenation reactions, enabling the selective reduction of prochiral compounds to chiral products .
  • Cross-Coupling Reactions: It can also participate in palladium-catalyzed cross-coupling reactions, where it enhances the reactivity and selectivity of the metal catalyst .
  • Coordination Chemistry: The phosphine groups allow for coordination with various transition metals, forming stable complexes that exhibit unique catalytic properties .

The synthesis of (-)-1,2-Bis((2R,5R)-2,5-diethylphospholano)benzene typically involves several steps:

  • Synthesis of Phosphine Ligands: Starting materials such as 2,5-diethylphospholane are synthesized through the reaction of suitable precursors.
  • Formation of the Benzene Derivative: The phosphine groups are then introduced to a benzene ring via electrophilic aromatic substitution or similar methods.
  • Chiral Resolution: If necessary, chiral resolution techniques may be employed to isolate the desired enantiomer .

The primary applications of (-)-1,2-Bis((2R,5R)-2,5-diethylphospholano)benzene include:

  • Catalysis: It is widely used in asymmetric catalysis for synthesizing chiral compounds in pharmaceuticals and agrochemicals.
  • Material Science: The compound's unique properties may also find applications in developing advanced materials and nanotechnology .
  • Organometallic Chemistry: It serves as a crucial ligand in organometallic chemistry for synthesizing various metal complexes.

Interaction studies involving (-)-1,2-Bis((2R,5R)-2,5-diethylphospholano)benzene primarily focus on its coordination behavior with different transition metals. These studies reveal insights into:

  • Binding Affinity: The strength of interaction between the ligand and various metals can significantly influence catalytic activity.
  • Selectivity in Catalysis: Understanding how this ligand interacts with different substrates aids in optimizing reaction conditions for asymmetric synthesis .

Several compounds share structural or functional similarities with (-)-1,2-Bis((2R,5R)-2,5-diethylphospholano)benzene. Here are some notable examples:

Compound NameStructure TypeUnique Features
1,2-Bis(diphenylphosphino)ethaneBidentate Phosphine LigandCommonly used in palladium-catalyzed reactions
(R,R)-DUPHOSChiral Bidentate LigandHighly effective for asymmetric hydrogenation
1,3-Bis(diphenylphosphino)propaneBidentate Phosphine LigandOffers different steric and electronic properties
1,1'-Bis(diphenylphosphino)ferroceneBidentate Phosphine LigandIncorporates ferrocene for enhanced stability

The uniqueness of (-)-1,2-Bis((2R,5R)-2,5-diethylphospholano)benzene lies in its specific stereochemistry and the presence of diethylphospholano groups that provide distinct steric and electronic characteristics compared to other phosphine ligands. This enables it to achieve high selectivity and efficiency in asymmetric catalysis.

XLogP3

5.9

UNII

7N2EB15PAQ

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H413 (97.44%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Other CAS

136705-64-1

Wikipedia

(R,R)-ethyl-duphos

Dates

Modify: 2023-08-15

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